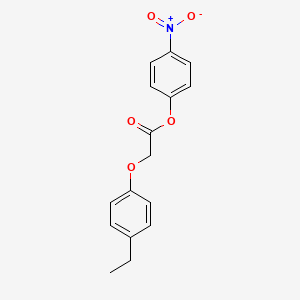

4-Nitrophenyl 2-(4-ethylphenoxy)acetate

Description

While specific, dedicated research on 4-Nitrophenyl 2-(4-ethylphenoxy)acetate is not extensively documented in publicly available literature, its constituent parts, the p-nitrophenyl ester and the phenoxyacetate (B1228835) core, are well-studied. The combination of these moieties in a single molecule suggests a deliberate design for specific applications in organic synthesis and biochemical studies.

The primary research significance of this compound in ester chemistry would stem from its function as an activated ester. The 4-nitrophenoxy group is an excellent leaving group, making the ester's carbonyl carbon highly susceptible to nucleophilic attack. This inherent reactivity makes the compound a valuable acylating agent, capable of transferring the 2-(4-ethylphenoxy)acetyl group to a wide range of nucleophiles, such as alcohols, amines, and thiols, under relatively mild conditions.

This property is particularly useful in the synthesis of more complex molecules, where harsh reaction conditions could compromise other functional groups. For instance, it could be employed in the final stages of a multi-step synthesis to introduce the (4-ethylphenoxy)acetyl moiety onto a sensitive substrate. In the field of peptide synthesis, while other activating groups are more common, p-nitrophenyl esters have historically been used for the formation of amide bonds.

Furthermore, the hydrolysis of this compound would release 4-nitrophenol (B140041), a chromogenic compound. This allows for the straightforward monitoring of reaction kinetics via UV-Vis spectrophotometry, making it a useful substrate for studying enzyme kinetics, particularly for esterases and lipases. ontosight.ai The rate of formation of the yellow 4-nitrophenolate (B89219) ion under basic conditions can be directly correlated to the rate of ester hydrolysis. emerginginvestigators.org

The p-nitrophenyl ester (PNP ester) motif is a cornerstone in various areas of chemical research due to its utility as an activated ester. The electron-withdrawing nature of the para-nitro group significantly increases the electrophilicity of the carbonyl carbon and stabilizes the resulting phenolate (B1203915) anion, making the 4-nitrophenoxide a good leaving group. pearson.com This characteristic is leveraged in numerous applications:

Organic Synthesis: PNP esters are widely used as acylating agents for the synthesis of amides, other esters, and thioesters. rsc.orgrsc.org They offer a balance of reactivity and stability, being generally stable enough for isolation and purification while being sufficiently reactive to undergo nucleophilic acyl substitution under mild conditions. rsc.org

Biochemical Assays: As mentioned, the release of the chromogenic 4-nitrophenol upon hydrolysis makes PNP esters invaluable substrates for enzyme assays. ontosight.ai They are routinely used to screen for and characterize the activity of hydrolytic enzymes like esterases, proteases, and lipases. chemicalbook.com

Bioconjugation: The reactivity of PNP esters with primary amines is exploited in bioconjugation chemistry to attach small molecules to proteins and other biomolecules.

Mechanistic Studies: The well-defined reactivity of PNP esters allows them to be used as probes to study reaction mechanisms, such as those of enzyme-catalyzed reactions. nih.govresearchgate.net

The cost-effectiveness and ease of synthesis of PNP esters further enhance their appeal in research settings. nih.gov

The specific structure of this compound dictates its chemical properties and potential research applications.

| Feature | Influence on Research Avenues |

| 4-Nitrophenyl Group | Acts as an activating group and a chromogenic leaving group, enabling applications in organic synthesis and enzyme kinetics. emerginginvestigators.orgpearson.com |

| Ester Linkage | The site of reactivity for nucleophilic acyl substitution, allowing for the transfer of the 2-(4-ethylphenoxy)acetyl moiety. |

| Phenoxyacetate Moiety | This portion of the molecule is transferred during acylation reactions. The phenoxyacetic acid core is found in some herbicides and pharmaceuticals, suggesting that derivatives of this compound could be explored for biological activity. |

| Ether Linkage | Generally stable, providing a flexible connection between the phenyl ring and the acetyl group. |

| Ethyl Group | The para-ethyl group on the phenoxy ring adds lipophilicity to the molecule. This could influence its solubility in organic solvents and its interaction with the active sites of enzymes, potentially leading to selectivity in biological systems. |

The combination of these features makes this compound a potentially versatile tool. The lipophilic 2-(4-ethylphenoxy)acetyl group could be of interest in the development of enzyme inhibitors or probes for studying enzymes with hydrophobic active sites. The reactivity of the PNP ester allows for the covalent attachment of this group to target molecules.

For comparative purposes, the table below lists some properties of the parent compound, 4-nitrophenyl acetate (B1210297).

| Property | Value |

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol chemicalbook.com |

| Appearance | Off-white to beige powder chemicalbook.com |

| Melting Point | 75-77 °C chemicalbook.com |

| Solubility | Insoluble in water chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2-(4-ethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-2-12-3-7-14(8-4-12)21-11-16(18)22-15-9-5-13(6-10-15)17(19)20/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFUKWUGXDQCGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319907 | |

| Record name | (4-nitrophenyl) 2-(4-ethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

302927-92-0 | |

| Record name | (4-nitrophenyl) 2-(4-ethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 4-Nitrophenyl 2-(4-ethylphenoxy)acetate

The creation of this compound is primarily achieved through a two-stage process. The first stage involves the synthesis of the 2-(4-ethylphenoxy)acetic acid backbone, which is then followed by the esterification to attach the 4-nitrophenyl group.

Alkylation Reactions in the Formation of the Phenoxyacetate (B1228835) Moiety

The formation of the 2-(4-ethylphenoxy)acetic acid intermediate is typically accomplished via an alkylation reaction, most commonly the Williamson ether synthesis. byjus.comwikipedia.org This method involves the reaction of a phenoxide with a haloalkane. In this specific case, 4-ethylphenol (B45693) is deprotonated to form the 4-ethylphenoxide ion, which then acts as a nucleophile, attacking an acetic acid derivative with a leaving group, such as chloroacetic acid or its ester.

The reaction is generally carried out in the presence of a base to deprotonate the phenol (B47542). The choice of base and solvent can significantly influence the reaction's yield and rate. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used. utahtech.edu The reaction can be performed in various solvents, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) often being preferred as they can accelerate the rate of this S\textsubscript{N}2 reaction. byjus.comwikipedia.org The temperature for this reaction typically ranges from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.comwikipedia.org

Phase-transfer catalysis is a technique that can be employed to facilitate the reaction between reactants in different phases, for instance, an aqueous solution of the phenoxide and an organic solution of the haloacetate. byu.edu A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), helps to transport the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs. utahtech.eduyoutube.com

| Parameter | Condition | Typical Yield | Reference |

|---|---|---|---|

| Reactants | Substituted Phenol, Haloacetic Acid/Ester | 50-95% | byjus.comwikipedia.org |

| Base | NaOH, KOH, K₂CO₃ | ||

| Solvent | Acetonitrile, DMF, Water | ||

| Temperature | 50-100 °C | ||

| Reaction Time | 1-8 hours |

Esterification Approaches to the 4-Nitrophenyl Ester Linkage

Once 2-(4-ethylphenoxy)acetic acid has been synthesized, the next step is the esterification with 4-nitrophenol (B140041). Due to the reduced nucleophilicity of the hydroxyl group in 4-nitrophenol, direct acid-catalyzed esterification (Fischer esterification) can be inefficient. More effective methods involve the activation of the carboxylic acid.

One of the most suitable methods for this transformation is the Steglich esterification . researchgate.netorganic-chemistry.org This reaction utilizes a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorganic-chemistry.org The reaction is mild and can be carried out at room temperature, which is advantageous for preventing side reactions. organic-chemistry.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of 4-nitrophenol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction. organic-chemistry.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Carboxylic Acid | Substrate | 2-(4-ethylphenoxy)acetic acid | researchgate.netorganic-chemistry.orgorganic-chemistry.org |

| Alcohol | Substrate | 4-Nitrophenol | |

| Coupling Agent | Carboxylic Acid Activator | DCC, EDC | |

| Catalyst | Acyl Transfer Catalyst | DMAP | |

| Solvent | Reaction Medium | Dichloromethane (DCM), DMF |

Precursor Chemistry and Intermediate Synthesis for this compound

The primary precursors for the synthesis of this compound are 4-ethylphenol, a haloacetic acid or its ester, and 4-nitrophenol.

4-Ethylphenol is a commercially available substituted phenol.

2-(4-ethylphenoxy)acetic acid is the key intermediate. Its synthesis, as described in section 2.1.1, involves the reaction of 4-ethylphenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base. google.com For example, 4-ethylphenol can be reacted with sodium hydroxide to form sodium 4-ethylphenoxide, which is then treated with sodium chloroacetate. google.com The resulting sodium 2-(4-ethylphenoxy)acetate is then acidified to yield the desired carboxylic acid. google.comgoogle.com

4-Nitrophenol is also a readily available industrial chemical.

Chemo-Enzymatic Synthesis Strategies Applicable to 4-Nitrophenyl Esters

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create more efficient and selective reaction pathways. mdpi.com For the synthesis of 4-nitrophenyl esters, lipases are particularly useful enzymes. ebi.ac.ukchemrxiv.org Lipases can catalyze esterification reactions under mild conditions, often with high chemo- and regioselectivity. researchgate.net

A possible chemo-enzymatic route to this compound could involve the enzymatic esterification of the chemically synthesized 2-(4-ethylphenoxy)acetic acid with 4-nitrophenol. This approach can be particularly advantageous when dealing with sensitive substrates or when high selectivity is required. Lipases, such as those from Candida antarctica (Novozym 435), are known to be effective in non-aqueous media for ester synthesis. ebi.ac.ukchemrxiv.org

The enzymatic reaction typically involves dissolving the carboxylic acid and the alcohol in a suitable organic solvent, adding the lipase, and allowing the reaction to proceed, often with the removal of water to drive the equilibrium towards the product. ebi.ac.ukchemrxiv.org

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective.

For the Williamson ether synthesis step, the use of greener solvents is a key consideration. Traditional solvents like DMF are effective but have associated health and environmental concerns. Alternative, more benign solvents are being explored. researchgate.netacs.org Furthermore, the use of phase-transfer catalysis can improve reaction efficiency and potentially reduce the need for harsh conditions and large volumes of organic solvents. byu.edu

In the esterification step, moving away from stoichiometric activating agents like DCC, which generate significant byproducts (dicyclohexylurea), is a green objective. Catalytic methods are preferred. While Steglich esterification is efficient, the byproduct can be problematic to remove. researchgate.net Enzymatic catalysis, as discussed in section 2.3, represents a significantly greener alternative, as it operates under mild conditions and avoids the use of toxic reagents and the generation of harmful byproducts. researchgate.net The use of bio-based solvents, such as ethanol (B145695) derived from renewable feedstocks, can also contribute to a more sustainable process.

Mechanistic Investigations of Chemical Reactivity

Hydrolysis Mechanisms of 4-Nitrophenyl 2-(4-ethylphenoxy)acetate and Related Nitrophenyl Esters

The hydrolysis of 4-nitrophenyl esters, including this compound, is a widely studied reaction in organic chemistry, often used as a model for understanding ester cleavage and enzymatic catalysis. semanticscholar.orgsemanticscholar.org The process generally involves the cleavage of the ester bond to yield 4-nitrophenol (B140041) and the corresponding carboxylic acid. Spectroscopic monitoring of the release of the bright yellow 4-nitrophenolate (B89219) anion is a common method for tracking the kinetics of this reaction. semanticscholar.orgwikipedia.org

The fundamental mechanism for the hydrolysis of 4-nitrophenyl esters is a nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination pathway. In the first step, a nucleophile, such as a hydroxide (B78521) ion (in basic hydrolysis) or a water molecule (in neutral or acidic hydrolysis), attacks the electrophilic carbonyl carbon of the ester. This attack leads to the formation of a high-energy, transient tetrahedral intermediate. diva-portal.orgnih.gov

The formation of this tetrahedral intermediate is often the rate-limiting step of the reaction, particularly for esters with good leaving groups like 4-nitrophenoxide. cdnsciencepub.com The intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp² carbonyl carbon. This intermediate is stabilized by an "oxyanion hole," a region of positive charge that interacts with the negatively charged oxygen atom, especially in enzyme-catalyzed reactions. diva-portal.orgnih.gov

In the second step, the tetrahedral intermediate collapses. The C=O double bond is reformed, and the bond to the leaving group—the 4-nitrophenoxy moiety—is cleaved, releasing the stable 4-nitrophenoxide ion. diva-portal.org

The solvent environment plays a crucial role in the kinetics of ester hydrolysis. The rate of reaction can be significantly affected by the polarity and protic nature of the solvent. For instance, the rate of alkaline hydrolysis of p-nitrophenyl acetate (B1210297) increases dramatically as the solvent changes from water to aqueous mixtures of dimethyl sulfoxide (B87167) (DMSO). scholaris.ca This rate enhancement is attributed to the destabilization of the hydroxide ion (the nucleophile) in the ground state, which is less solvated in DMSO-rich mixtures, thereby increasing its reactivity. scholaris.ca

Studies have shown that the addition of organic cosolvents like DMSO, ethylene (B1197577) glycol, and various ethers can alter reaction rates. cdnsciencepub.com In some cases, these cosolvents can disrupt hydrophobic aggregation of long-chain ester substrates, leading to more predictable kinetic behavior. cdnsciencepub.com The choice of solvent can also influence the solvation of the transition state, further impacting the reaction rate. For example, the reaction of 4-nitrophenyl acetate with imidazole (B134444) is significantly faster in water than in ethanol (B145695), which is attributed to better solvation of the initial state and less solvation of the transition state in the alcohol medium. researchgate.net

The rate of hydrolysis of 4-nitrophenyl esters is highly dependent on the pH of the solution. A typical pH-rate profile shows that the reaction is subject to specific acid catalysis at low pH, a pH-independent or water-catalyzed reaction in the neutral region, and specific base catalysis at high pH. rsc.orgchemrxiv.orgchemrxiv.org

Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by the weak nucleophile, water. In the neutral pH range, hydrolysis proceeds mainly through the attack of water molecules, which can be assisted by general base catalysis from buffer components. researchgate.netnih.gov

Under basic conditions (high pH), the potent nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon. The rate of this base-catalyzed hydrolysis is directly proportional to the concentration of hydroxide ions. researchgate.net Kinetic studies often show a linear relationship between the observed pseudo-first-order rate constant and the hydroxide ion concentration. researchgate.net For some nitrophenyl glycosides, the mechanism can shift at very high pH to involve neighboring group participation, where a nearby functional group within the molecule acts as an internal nucleophile. chemrxiv.orgchemrxiv.org

The table below illustrates the effect of pH on the hydrolysis rate of a related compound, 4-nitrophenyl β-D-glucopyranoside, showing distinct rate constants for different catalytic regimes.

Note: Data adapted from studies on 4-nitrophenyl β-D-glucopyranoside as a representative model for pH-dependent cleavage. chemrxiv.org

The Role of the 4-Nitrophenoxy Moiety as a Leaving Group in Organic Reactions

The 4-nitrophenoxy moiety is an excellent leaving group, a key factor contributing to the high reactivity of esters like this compound in nucleophilic substitution reactions. wikipedia.orgrsc.org The effectiveness of a leaving group is determined by its stability once it has departed from the substrate.

The stability of the resulting 4-nitrophenoxide ion is significantly enhanced by two main factors:

Inductive Effect : The nitro group (-NO₂) is strongly electron-withdrawing, pulling electron density away from the aromatic ring and the phenoxide oxygen through the sigma bonds. pearson.com

Resonance Effect : The negative charge on the phenoxide oxygen can be delocalized onto the nitro group through resonance. This spreads the charge over several atoms, greatly stabilizing the anion. pearson.comborbasgroup.com

This stabilization is reflected in the acidity of the conjugate acid, 4-nitrophenol. With a pKa of approximately 7.15, 4-nitrophenol is significantly more acidic than phenol (B47542) (pKa ≈ 10). wikipedia.orgborbasgroup.com A lower pKa indicates a more stable conjugate base. Because the 4-nitrophenoxide anion is very stable, the cleavage of the C-O bond in the tetrahedral intermediate during hydrolysis is energetically favorable. cdnsciencepub.com

Electrophilic and Nucleophilic Character of the 4-Nitrophenyl Moiety in Reaction Systems

The 4-nitrophenyl group possesses a dual chemical character. While the ester functional group is the primary site of reactivity in hydrolysis, the aromatic ring itself has distinct electronic properties. ontosight.ai

Electrophilic Character of the Aromatic Ring : The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic aromatic substitution. However, it strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.comlibretexts.org The nitro group withdraws electron density from the ring, making the carbon atoms (particularly those ortho and para to the nitro group) electron-deficient and thus susceptible to attack by strong nucleophiles. wikipedia.orgyoutube.com In an SNAr reaction, a nucleophile attacks a carbon atom bearing a leaving group (like a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The presence of the nitro group is crucial for stabilizing this negatively charged intermediate. libretexts.orgnih.gov

Nucleophilic Character of the Moiety : The term "nucleophilic character" in this context can refer to the reactivity of the phenoxy oxygen before it is part of the ester. The 4-nitrophenoxide ion is a nucleophile, although its nucleophilicity is reduced compared to phenoxide due to the electron-withdrawing nitro group. More relevant to the ester, the carbonyl oxygen possesses lone pairs and can act as a nucleophile or Lewis base, for instance, by accepting a proton in acid-catalyzed hydrolysis. However, the dominant character of the 4-nitrophenyl group in reaction systems is its ability to activate substrates for nucleophilic attack, either at the carbonyl carbon or the aromatic ring. ontosight.ainih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the conformational and electronic properties of organic compounds like 4-Nitrophenyl 2-(4-ethylphenoxy)acetate. DFT calculations can determine the most stable three-dimensional arrangement of the atoms (conformation) by finding the geometry that corresponds to the lowest electronic energy.

For this compound, a DFT analysis would typically involve geometry optimization to identify stable conformers and the transition states that separate them. This analysis provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability.

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1055.78 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 5.10 |

| Dipole Moment (Debye) | 5.8 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT analysis of this compound for the purpose of demonstrating the type of information generated by this method.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. dergipark.org.tr It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative understanding of intramolecular and intermolecular interactions.

In the context of this compound, NBO analysis can elucidate the nature of charge delocalization and hyperconjugative interactions that contribute to its stability. For example, it can quantify the interaction between a lone pair on an oxygen atom and an adjacent antibonding orbital, which is a key aspect of the anomeric effect in esters. This analysis provides "stabilization energies" that indicate the strength of these interactions. By examining the natural atomic charges, NBO can also highlight the most electrophilic and nucleophilic sites in the molecule, offering further insight into its reactivity.

Illustrative NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | σ(C-O ester) | 25.5 |

| LP(2) O(ester) | π(C=O carbonyl) | 58.3 |

| π(C=C)phenyl | π(C=C)phenyl | 18.9 |

| π(C=C)nitrophenyl | π(N=O)nitro | 22.1 |

Note: This table presents hypothetical data to illustrate the typical stabilization energies for significant orbital interactions in this compound that would be calculated using NBO analysis. LP denotes a lone pair, σ a sigma antibonding orbital, and π* a pi antibonding orbital.*

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics of a molecule like this compound in a simulated environment (e.g., in a solvent or in the solid state).

These simulations can reveal the accessible conformations of the molecule and the frequency of transitions between them, offering insights into its flexibility and the time-averaged behavior of its various structural components, such as the rotation around the ester bond or the movement of the ethyl group. MD simulations are particularly useful for understanding how the molecule interacts with its environment and how these interactions influence its conformational preferences. The results of MD simulations can be used to generate properties such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and to calculate thermodynamic properties.

Theoretical Simulation of Reaction Pathways and Transition States in Ester Hydrolysis

The hydrolysis of esters is a fundamental chemical reaction, and theoretical simulations can provide a detailed, step-by-step understanding of the reaction mechanism. For the hydrolysis of this compound, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Predictive Modeling for Chemical Transformations and Selectivity

Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, uses statistical methods to build models that correlate the chemical structure of a molecule with its reactivity or other properties. derpharmachemica.com For this compound, such models could be developed to predict its behavior in various chemical transformations or to understand the factors that govern the selectivity of its reactions.

These models are built using a set of known compounds and their experimentally determined properties. A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. Statistical techniques are then used to find a mathematical relationship between these descriptors and the property of interest. Once a robust model is developed, it can be used to predict the properties of new, untested compounds, such as other derivatives of phenoxyacetate (B1228835) esters. This approach can be valuable in guiding synthetic efforts and in the design of molecules with specific desired characteristics.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment. For "4-Nitrophenyl 2-(4-ethylphenoxy)acetate," the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on both the 4-nitrophenyl and 4-ethylphenoxy rings, the methylene (B1212753) protons of the acetate (B1210297) linker, and the ethyl group's methylene and methyl protons. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming the connectivity of the molecular fragments.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: This is a predicted data table as experimental data for this specific compound is not readily available in the searched literature.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.3 | Doublet | 2H | Aromatic protons meta to the nitro group |

| ~7.1 | Doublet | 2H | Aromatic protons ortho to the ethyl group |

| ~6.9 | Doublet | 2H | Aromatic protons meta to the ethyl group |

| ~4.8 | Singlet | 2H | Methylene protons (-O-CH₂-C=O) |

| ~2.6 | Quartet | 2H | Methylene protons of the ethyl group (-CH₂-CH₃) |

| ~1.2 | Triplet | 3H | Methyl protons of the ethyl group (-CH₂-CH₃) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would differentiate between the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon of the acetate linker, and the carbons of the ethyl group. This technique is crucial for confirming the carbon framework and the presence of key functional groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: This is a predicted data table as experimental data for this specific compound is not readily available in the searched literature.)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carbonyl carbon (C=O) |

| ~155 | Aromatic carbon attached to the ether oxygen |

| ~154 | Aromatic carbon attached to the ester oxygen |

| ~145 | Aromatic carbon attached to the nitro group |

| ~138 | Aromatic carbon para to the ether oxygen |

| ~129 | Aromatic carbons of the 4-ethylphenoxy ring |

| ~125 | Aromatic carbons of the 4-nitrophenyl ring |

| ~122 | Aromatic carbons of the 4-nitrophenyl ring |

| ~115 | Aromatic carbons of the 4-ethylphenoxy ring |

| ~65 | Methylene carbon (-O-CH₂-C=O) |

| ~28 | Methylene carbon of the ethyl group (-CH₂-CH₃) |

| ~15 | Methyl carbon of the ethyl group (-CH₂-CH₃) |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural details by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings through bonds. For "this compound," this would be particularly useful in confirming the coupling between the methylene and methyl protons of the ethyl group and the couplings between adjacent aromatic protons on both phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are bonded. This technique could provide information about the preferred conformation of the molecule in solution by revealing through-space interactions between protons on the 4-nitrophenyl ring and the 4-ethylphenoxy ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the key functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1760 | C=O stretch | Ester |

| ~1520 and ~1345 | Asymmetric and symmetric N-O stretch | Nitro group (NO₂) |

| ~1200 | C-O stretch | Ester and Ether |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

The presence of a strong absorption band around 1760 cm⁻¹ would be a clear indication of the ester carbonyl group. The characteristic strong absorptions for the nitro group, typically around 1520 cm⁻¹ and 1345 cm⁻¹, would also be prominent features of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the aromatic rings in "this compound," gives rise to characteristic absorption bands in the UV-Vis spectrum. The 4-nitrophenyl group, in particular, is a strong chromophore. The hydrolysis of the ester bond to release 4-nitrophenol (B140041), a yellow-colored compound, can be conveniently monitored by observing the increase in absorbance at a specific wavelength (around 400 nm), making UV-Vis spectroscopy a valuable tool for kinetic studies involving this compound.

X-ray Crystallography for Solid-State Structural Determination

Based on a comprehensive search, specific experimental data from advanced spectroscopic characterization studies for the compound This compound is not available in the reviewed literature. Detailed research findings on its crystal packing, intermolecular interactions, Hirshfeld surface analysis, and mass spectrometry fragmentation are not publicly documented.

Therefore, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as requested in the outline for the specific subsections:

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

To generate content for these sections would require access to primary research data that has not been published or is not indexed in accessible scientific databases. Writing the article without this specific data would lead to inaccuracies and would not reflect the actual experimental characterization of this compound.

Biochemical and Enzymatic Research Applications

Exploration of 4-Nitrophenyl Esters as Enzyme Substrates

4-Nitrophenyl esters, particularly 4-nitrophenyl acetate (B1210297) (p-NPA), are widely utilized as versatile substrates in biochemical and enzymatic research. ontosight.ai Their primary utility stems from the release of 4-nitrophenol (B140041) upon hydrolysis, a chromogenic product that can be readily quantified by spectrophotometry at 405 nm. This property makes them invaluable for assaying the activity of various hydrolytic enzymes, such as esterases and lipases.

Enzyme Kinetics and Catalytic Mechanisms of Ester Hydrolysis

The enzymatic hydrolysis of 4-nitrophenyl esters has been a cornerstone for studying enzyme kinetics and elucidating catalytic mechanisms. The reaction typically follows a multi-step process, which has been extensively characterized for serine proteases like α-chymotrypsin. cam.ac.uk The generally accepted mechanism involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate or glutamate) in the enzyme's active site. mdpi.comresearchgate.net

The process begins with the nucleophilic attack of the serine residue on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. cam.ac.ukmdpi.com This is followed by the release of the 4-nitrophenolate (B89219) anion and the formation of an acyl-enzyme intermediate. cam.ac.uk The final step is the deacylation of this intermediate by a water molecule, which regenerates the free enzyme and releases the carboxylic acid product. cam.ac.uk For some enzymes, the deacylation step is rate-limiting, leading to an initial "burst" of 4-nitrophenol production followed by a slower, steady-state rate. cam.ac.uk

The kinetic parameters of this reaction, such as the Michaelis constant (Kм) and the catalytic rate constant (kcat), are frequently determined to characterize enzyme efficiency and substrate specificity. For instance, a study using pressure-assisted capillary electrophoresis/dynamic frontal analysis determined the Kм for the carboxylesterase-catalyzed hydrolysis of p-nitrophenyl acetate to be 0.83 mmol L⁻¹. nih.gov

Studies of Pseudo-Enzymatic Activity (e.g., Human Serum Albumin) Towards 4-Nitrophenyl Acetate Esters

Interestingly, some proteins that are not classified as enzymes can exhibit enzyme-like activity. A prominent example is human serum albumin (HSA), which displays pseudo-esterase activity towards 4-nitrophenyl acetate and other esters. nih.govtorvergata.itmdpi.com This activity is generally considered to be the result of multiple irreversible chemical modifications of the albumin molecule rather than a true catalytic turnover. nih.govtorvergata.it

The hydrolysis of 4-nitrophenyl acetate by HSA involves the acetylation of numerous residues on the protein. torvergata.it Kinetic studies have shown that the reaction proceeds through a multi-step mechanism that includes the formation of an acyl-albumin intermediate, with the deacylation step being rate-limiting. nih.govnih.gov The pH-dependence of this reaction has been linked to the ionization state of specific amino acid residues, such as Tyr411, which acts as a catalytic residue. nih.gov The binding of 4-nitrophenyl acetate to HSA occurs in a primary binding site that also accommodates other physiologically important molecules, and this binding is a key factor in its reactivity. nih.gov

Table 1: Kinetic Parameters for the Pseudo-Enzymatic Hydrolysis of 4-Nitrophenyl Esters by Human Serum Albumin

| Substrate | Ks (M) | k+2 (s-1) | k+2/Ks (M-1s-1) |

| 4-Nitrophenyl acetate | Value not specified | Value not specified | Value not specified |

| 4-Nitrophenyl myristate | Value not specified | Value not specified | Value not specified |

Impact of Enzyme Mutations on Reaction Rates with Nitrophenyl Ester Substrates

Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in enzyme catalysis. Studies on the hydrolysis of 4-nitrophenyl esters have demonstrated how mutations can significantly alter enzyme activity. For example, in a de novo designed esterase, mutating the residues of the catalytic triad (Ser307, His174, and Glu118) to alanine (B10760859) resulted in the loss of hydrolytic activity towards p-nitrophenyl acetate. mdpi.comnih.gov

Table 2: Effect of F360V Mutation on Penicillin G Acylase Kinetics with 4-Nitrophenyl Acetate

| Enzyme | Rate of Acetyl-Enzyme Formation (mM-1s-1) | Rate of Acetyl-Enzyme Hydrolysis (s-1) |

| Wild-Type | 73 | 0.76 |

| F360V Mutant | 11.1 | 0.051 |

Application as Mechanistic Probes in Enzyme Assays

The chromogenic nature of the hydrolysis of 4-nitrophenyl esters makes them excellent mechanistic probes in enzyme assays. semanticscholar.org The time-dependent release of 4-nitrophenol allows for continuous monitoring of the reaction progress, which is fundamental for determining initial reaction velocities and for studying the effects of inhibitors or activators on enzyme activity. semanticscholar.org These substrates are used in a wide range of applications, from basic research to industrial screening for novel enzymes. nih.gov

Selective Enzymatic Transformations Involving Related 4-Nitrophenyl Glycosides

The principle of using 4-nitrophenyl derivatives as enzymatic substrates extends to other classes of molecules, such as glycosides. In a notable example, a mixture of α and β anomers of 4-nitrophenyl-2-acetamido-2-deoxy-D-galactopyranoside was subjected to selective enzymatic hydrolysis. mdpi.com A fungal β-N-acetylhexosaminidase was used to specifically hydrolyze the β-anomer, allowing for the purification of the α-anomer. mdpi.com This demonstrates the high chemo- and regioselectivity that enzymes can exhibit towards substrates containing the 4-nitrophenyl group, enabling precise biochemical transformations. mdpi.com

Molecular Interactions with Biological Macromolecules

The interaction of 4-nitrophenyl esters with biological macromolecules is a key aspect of their function as substrates. Studies with human serum albumin have shown that the reactivity of 4-nitrophenyl acetate is partially attributable to its strong and rapidly reversible binding to the protein. nih.gov This binding occurs at a primary site that also binds other important physiological and pharmacological compounds, such as tryptophan, fatty acids, and diazepam. nih.gov The competitive inhibition of 4-nitrophenyl myristate hydrolysis by diazepam further supports the notion that Tyr411 is the active-site nucleophile in HSA's pseudo-esterase activity. nih.gov

Ligand-Enzyme Binding Mechanisms and Specificity

No research articles or experimental data were found that describe the binding mechanisms or enzymatic specificity of 4-Nitrophenyl 2-(4-ethylphenoxy)acetate with any enzyme.

Computational Docking Studies of 4-Nitrophenyl Derivatives in Biological Systems

There are no available computational docking studies that have investigated the interaction of this compound with biological targets.

While general information exists for related compounds such as other 4-nitrophenyl esters and various phenoxyacetate (B1228835) derivatives, the strict focus of this article on "this compound" precludes the inclusion of such data.

Advanced Applications in Organic Synthesis and Chemical Biology

Utilization of 4-Nitrophenyl 2-(4-ethylphenoxy)acetate as a Reagent in Complex Organic Synthesis

In the field of complex organic synthesis, 4-nitrophenyl esters, such as this compound, serve as valuable acylating agents. The key to their reactivity is the 4-nitrophenoxy group, which is an effective leaving group due to the electron-withdrawing nature of the nitro group. This feature facilitates the transfer of the acyl group—in this case, the 2-(4-ethylphenoxy)acetyl group—to a variety of nucleophiles, including alcohols, amines, and thiols.

Employment in Protecting Group Strategies Based on the 4-Nitrophenyl Moiety

The 4-nitrophenyl moiety is a cornerstone of various protecting group strategies in multi-step organic synthesis. Protecting groups are essential for temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions while other parts of a molecule are being modified. emerginginvestigators.orgemerginginvestigators.org The 4-nitrophenyl group is particularly useful in photoremovable protecting groups and in systems where cleavage is monitored spectrophotometrically. emerginginvestigators.orgacs.org

For example, the 2-(4-nitrophenyl)ethyl (NPE) and 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) groups are used to protect nucleobases in oligonucleotide synthesis. nih.gov While this compound itself is an acylating agent rather than a protecting group, its chemistry is directly related to these strategies. The cleavage of this compound releases 4-nitrophenol (B140041), the same chromophore that signals the deprotection in other systems. emerginginvestigators.org The stability of 4-nitrophenyl-based protecting groups in acidic and neutral conditions, coupled with their clean removal under specific basic or reductive conditions, makes them orthogonal to many other common protecting groups. emerginginvestigators.orgemerginginvestigators.org This orthogonality is a critical principle in complex synthesis, allowing for the selective deprotection of one functional group without affecting others. emerginginvestigators.org

Role as a Precursor for the Synthesis of Novel Bioactive Molecules

This compound can serve as a key intermediate or precursor in the synthesis of novel bioactive molecules. The 2-(4-ethylphenoxy)acetyl structural unit can be incorporated into larger molecular scaffolds to explore new therapeutic agents. Phenoxyacetic acid derivatives, to which this unit is related, are known to possess a range of biological activities.

A common synthetic route involves using the 4-nitrophenyl ester to acylate a core molecule, followed by modification of the nitro group. For instance, the nitro group can be selectively reduced to an amine. This transformation is a powerful tool for creating new derivatives, as the resulting aniline (B41778) moiety can undergo a wide array of subsequent chemical reactions, such as diazotization, acylation, or alkylation. This strategy was demonstrated in the synthesis of ethyl-2-(4-aminophenoxy)acetate from its 4-nitrophenoxy precursor, which served as a building block for dual hypoglycemic agents. mdpi.com By applying a similar pathway, this compound can act as a versatile starting point for generating libraries of compounds for drug discovery and chemical biology research.

Development of Spectrophotometric Sensing and Detection Systems Utilizing 4-Nitrophenol Release

A significant application of 4-nitrophenyl esters is their use in the development of colorimetric and spectrophotometric assays. The hydrolysis or cleavage of the ester bond in this compound releases 4-nitrophenol. Under basic conditions, 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color and a strong absorbance maximum around 400-415 nm. emerginginvestigators.orgemerginginvestigators.org

This property allows for the real-time monitoring of reactions that involve the cleavage of the ester. It is widely used in enzyme kinetics to measure the activity of esterases, lipases, and other hydrolases, where the rate of yellow color formation is directly proportional to the rate of the enzymatic reaction. guidechem.comnih.gov Beyond enzyme assays, this principle can be adapted to create sensitive detection systems for various analytes or environmental pollutants that can trigger the release of 4-nitrophenol. mdpi.comchemspectro.comrsc.orgacs.org The high molar absorptivity of the 4-nitrophenolate ion provides excellent sensitivity, making it a valuable tool in analytical chemistry and diagnostics. nih.gov

Table 1: Spectrophotometric Properties of 4-Nitrophenol/4-Nitrophenolate

| Property | Value | Conditions | Reference |

| Analyte | 4-Nitrophenolate ion | Basic pH | emerginginvestigators.org |

| Appearance | Bright Yellow | Basic pH | emerginginvestigators.org |

| Absorbance Maximum (λmax) | ~401 nm | 10 mmol/L NaOH | nih.gov |

| Absorbance Maximum (λmax) | ~413 nm | pH > 12 | emerginginvestigators.org |

| Molar Absorptivity (ε) | 18,380 L·mol⁻¹·cm⁻¹ | 401 nm, 25°C | nih.gov |

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Catalytic Systems for 4-Nitrophenyl 2-(4-ethylphenoxy)acetate Transformations

Future research will likely focus on developing sophisticated catalytic systems to control the transformation of this compound with high efficiency and selectivity. The ester linkage and the nitro group are primary targets for catalytic conversion.

Hydrolysis and Transesterification: Building on the extensive use of 4-nitrophenyl esters in studying enzyme kinetics, a significant research direction involves designing artificial enzymes or nano-catalysts that can selectively hydrolyze the ester bond under specific conditions. semanticscholar.orgresearchgate.net This could involve creating metal-organic frameworks (MOFs) or functionalized nanoparticles with tailored active sites that recognize the 2-(4-ethylphenoxy)acetate portion of the molecule. Such catalysts could be instrumental in developing stimuli-responsive systems where the release of 4-nitrophenol (B140041) acts as a trigger or sensor. researchgate.net

Nitro Group Reduction: The selective reduction of the nitro group to an amino group is a crucial transformation for synthesizing new monomers, pharmaceuticals, and functional materials. researchgate.netresearchgate.net Research into heterogeneous catalysts, such as noble metal nanoparticles (e.g., Au, Ag, Pt) deposited on high-surface-area supports like graphene or magnetite, could yield highly active and recyclable systems for this conversion. nih.govacs.org The development of "green" catalysts that operate in aqueous media under mild conditions is a particularly important goal. nih.gov

A comparative overview of potential catalytic approaches is presented below.

| Catalyst Type | Target Transformation | Potential Advantages for this compound | Key Research Objective |

|---|---|---|---|

| Biomimetic Catalysts (e.g., Artificial Metalloenzymes) | Ester Hydrolysis | High selectivity and activity in aqueous environments. rsc.org | Achieving substrate specificity for the bulky phenoxyacetate (B1228835) group. |

| Metal Nanoparticles (e.g., Ag, Au, Pt on supports) | Nitro Group Reduction | High catalytic efficiency, recyclability, and stability. nih.govacs.org | Optimizing reaction conditions for chemoselective reduction without cleaving the ester. |

| Photocatalysts (e.g., TiO2, g-C3N4 composites) | Nitro Group Reduction / Degradation | Utilization of light energy, environmentally friendly. researchgate.net | Designing catalysts sensitive to visible light and preventing side reactions. |

Integration into High-Throughput Synthesis and Screening Platforms for Material Science

High-throughput experimentation (HTE) is revolutionizing materials discovery by enabling the rapid synthesis and screening of large libraries of compounds. youtube.com The properties of 4-nitrophenyl esters make them highly suitable for integration into HTE workflows.

The future in this area involves using this compound as a foundational building block in automated synthesis platforms. nih.gov For example, its reaction with a diverse library of amines or alcohols could be performed in microplate formats to generate a large array of amides or different esters. The release of 4-nitrophenol provides a convenient colorimetric endpoint to monitor reaction completion, which is ideal for high-throughput screening. semanticscholar.orgemerginginvestigators.org

A hypothetical workflow for a high-throughput synthesis and screening platform could be designed as follows:

Library Design: A virtual library of di-amines and diols is selected based on desired material properties (e.g., rigidity, flexibility).

Automated Synthesis: Using acoustic dispensing technology, nanoliter quantities of this compound and library reactants are combined in a 1536-well plate format. nih.gov

Reaction Monitoring: The plate is incubated under controlled conditions, and a plate reader monitors the absorbance at ~405 nm to track the release of the 4-nitrophenolate (B89219) anion, signaling the progress of the polycondensation reaction. researchgate.net

Property Screening: Once the reactions are complete, various automated or rapid screening techniques are applied directly to the microplate wells to assess material properties like thermal stability (e.g., via high-throughput differential scanning fluorimetry), hydrophobicity, or cell adhesion. nih.govewadirect.com

This approach could dramatically accelerate the discovery of novel polymers and functional materials derived from the 2-(4-ethylphenoxy)acetate scaffold. chemrxiv.org

Exploration of this compound in Novel Materials Science Applications

Beyond screening, this compound itself is a candidate for incorporation into advanced materials. Its structure suggests potential as a monomer or a functional additive.

Polyester and Polyamide Synthesis: The compound can be considered an activated monomer for condensation polymerization. Future work could explore its reaction with various nucleophilic co-monomers (diols, diamines) to create novel polyesters and polyamides. The 4-ethylphenoxy)acetate unit would form the polymer backbone, and the reaction would be driven by the excellent leaving group ability of the 4-nitrophenolate. This method, known as active ester polycondensation, can proceed under mild conditions, potentially preserving sensitive functionalities within the co-monomers.

Surface Modification: The reactivity of the ester could be harnessed to covalently attach the 2-(4-ethylphenoxy)acetate moiety to surfaces functionalized with amino or hydroxyl groups. This could be a future strategy for tailoring the surface properties of materials, such as biocompatibility or lubricity, for applications in medical devices or advanced coatings. youtube.com

Responsive Materials: The 4-nitrophenyl group could be used as a trigger. For instance, incorporating this molecule into a polymer matrix could create a material that releases the chromogenic 4-nitrophenol upon exposure to a specific chemical stimulus (e.g., a nucleophile or a catalyst), acting as a chemical sensor.

Theoretical Predictions for Undiscovered Reactivity Modes and Applications

Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental work. Future theoretical studies on this compound could uncover new reactivity patterns and potential applications.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the hydrolysis or aminolysis of this compound. mdpi.com Such studies can determine activation energies, identify transition state structures, and provide insights into the role of solvents or catalysts at a molecular level. semanticscholar.org Comparing the calculated hydrolysis mechanism to that of similar esters, like 4-nitrophenyl acetate (B1210297), could reveal the electronic and steric influence of the 2-(4-ethylphenoxy) group. mdpi.com

Predicting Spectroscopic Properties: Computational methods can predict spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of new products derived from the parent molecule.

Virtual Screening: By modeling the interaction of this compound with the active sites of various enzymes or synthetic receptors, researchers can predict its potential as a substrate or inhibitor. This in silico screening can prioritize experimental efforts toward the most promising biological targets.

| Computational Method | Research Question | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | What is the activation energy for hydrolysis? | Quantitative prediction of reaction rates and comparison with other esters. mdpi.com |

| Molecular Dynamics (MD) Simulation | How does the molecule interact with an enzyme active site? | Identification of key binding interactions and prediction of substrate specificity. semanticscholar.org |

| Time-Dependent DFT (TD-DFT) | What is the predicted UV-Vis absorption spectrum? | Correlation of electronic transitions with observed spectral peaks. |

| Hammett/Taft Analysis | How do electronic and steric effects influence reactivity? | Mechanistic insights into the rate-determining step of transformations. semanticscholar.orgemerginginvestigators.org |

Expanding the Repertoire of Biochemical Tool Applications for 4-Nitrophenyl Esters

The use of 4-nitrophenyl esters as biochemical probes is well-established. researchgate.netnih.gov Future research can leverage the specific structure of this compound to create more sophisticated and targeted tools.

Enzyme Substrate Specificity Profiling: This compound can be used as a specialized substrate to screen for and characterize novel hydrolases (lipases, esterases) with unique specificity for bulky phenoxyacetate substrates. emerginginvestigators.orgoup.com Identifying enzymes that efficiently hydrolyze this ester could be valuable for biocatalysis, enabling the synthesis of complex molecules under mild, environmentally friendly conditions. semanticscholar.org

Development of Radiolabeled Probes: The 4-ethylphenoxy)acetate structure can be modified to incorporate a radionuclide, such as fluorine-18. The 4-nitrophenyl ester portion can then be used as a highly efficient synthon for attaching this radiolabeled tag to biomolecules like peptides or antibodies for use in Positron Emission Tomography (PET) imaging. rsc.orgnih.gov The favorable reactivity of 4-nitrophenyl esters in acylation reactions makes them superior synthons for one-step radiolabeling procedures. nih.gov

Probing Thiolase and Condensing Enzymes: Research has shown that 4-nitrophenyl esters can act as surrogate substrates for enzymes like the thiolase OleA, which is involved in Claisen condensations. researchgate.netnih.gov this compound could be explored as a tool to investigate the mechanism of such enzymes and to generate unnatural products by co-incubating it with other acyl-CoA substrates. researchgate.net This opens a path to producing novel hydrocarbons or other natural products for biotechnological applications. nih.gov

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Esters

Q. Table 2. Spectroscopic Signatures

| Functional Group | NMR (H) | IR (cm) |

|---|---|---|

| Ester (–COO–) | δ 4.1–4.3 (OCH₂) | 1700–1750 |

| Nitro (–NO₂) | – | 1520, 1350 (asymmetric/symmetric stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.